2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Description
Introduction to 2-Amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Chemical Identity and Systematic Nomenclature
The compound this compound is defined by its systematic IUPAC name, which delineates its structural components with precision. The name reflects:
- A cycloocta[b]thiophene core, indicating an eight-membered cycloalkane fused to a thiophene ring at the b position.
- 4,5,6,7,8,9-Hexahydro designation, specifying partial saturation of the cycloalkane moiety.
- 3-Carboxamide and 2-amino substituents on the thiophene ring.
- An N-(3-chlorophenyl) group attached to the carboxamide nitrogen.
The molecular formula C₁₇H₁₉ClN₂OS (molecular weight: 334.86 g/mol) confirms its composition. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 777876-93-4 | |
| SMILES | C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=CC(=C3)Cl | |
| InChIKey | YDQDOBHYNADTPF-UHFFFAOYSA-N |
The systematic nomenclature adheres to IUPAC guidelines for fused heterocycles, prioritizing the thiophene ring as the parent structure.
Structural Relationship to Cyclooctathiophene Derivatives
This compound belongs to the cyclooctathiophene family, characterized by fused thiophene-cycloalkane systems. Its structural features align with related derivatives while exhibiting distinct functionalization:
Core Structural Features
- Bicyclic Framework : A thiophene ring (positions 1–2) fused to a partially saturated cyclooctane (positions 4–9).
- Substituent Orientation :
- Amino group at position 2 of the thiophene.
- Carboxamide at position 3, linked to a 3-chlorophenyl group.
Comparative analysis with analogous cyclooctathiophenes reveals trends in substitution patterns:
The presence of both electron-donating (amino) and electron-withdrawing (carboxamide) groups on the thiophene ring distinguishes this compound’s electronic profile from simpler derivatives.
Position in Heterocyclic Compound Taxonomy
As a polycyclic heterocycle , this compound occupies a specialized niche within heterocyclic chemistry:
Taxonomic Classification
- Primary Heteroatoms : Sulfur (thiophene) and nitrogen (amino/carboxamide).
- Ring Fusion :
- Functional Group Hierarchy :
Broader Taxonomic Context
- Annulene Analogues : The cyclooctathiophene core parallels benzo-annulated thiophenes but with enhanced conformational flexibility due to the larger cycloalkane.
- Azole Derivatives : Unlike five-membered azoles (e.g., thiazoles), this compound’s larger ring system alters π-electron delocalization and reactivity.
The compound exemplifies bridged heterocyclic systems , which are increasingly studied for their unique electronic and steric properties in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-11-6-5-7-12(10-11)20-17(21)15-13-8-3-1-2-4-9-14(13)22-16(15)19/h5-7,10H,1-4,8-9,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDOBHYNADTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. Another approach involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Acylation and Alkylation of the Amino Group
The primary amino group (-NH₂) at position 2 of the thiophene ring undergoes nucleophilic acylation and alkylation reactions.
Key Reactions:
-
Mechanism : The amino group reacts with acyl chlorides (e.g., chloroacetyl chloride) to form amides or with isothiocyanates to yield thioureas. The latter can cyclize under basic conditions to form thienopyrimidine derivatives .
Cyclization Reactions
The amino and carboxamide groups participate in cyclization to form fused heterocycles.
Example Pathway:
-
Intermediate Formation : Reaction with aryl isothiocyanates generates thioureido derivatives.
-
Cyclization : Heating in ethanol with sodium ethoxide eliminates H₂S, forming thieno[2,3-d]pyrimidin-4(3H)-ones .
Reaction Scheme :
-
Key Products :
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group may undergo substitution, though reactivity is limited due to the deactivating nature of the meta-chloro substituent.
Conditions:
-
High-temperature Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups.
-
Electrophilic substitution on the thiophene ring (e.g., nitration, sulfonation) is sterically hindered by the fused cycloalkane system.
Oxidation:
-
Thiophene ring : Can be oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties.
-
Amide group : Resistant to oxidation under mild conditions.
Reduction:
Functionalization of the Carboxamide Group
The N-(3-chlorophenyl)carboxamide moiety can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, though this is rarely employed due to stability concerns .
Suzuki-Miyaura Cross-Coupling
While not directly reported for this compound, analogous thiophene derivatives undergo Pd-catalyzed coupling at the C-5 position of the thiophene ring.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds derived from the cyclooctathiophene framework. For instance, derivatives of thiophene and related structures have shown significant antiproliferative effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC₅₀ values in the low micromolar range against human tumor cell lines, indicating their potential as anticancer agents .
Case Study: Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | HT-29 | 0.5 | Microtubule disruption |
| 1b | HCT-116 | 0.04 | Centrosome de-clustering |
| 1c | EA.hy926 | 0.15 | Anti-angiogenic effects |
Anti-inflammatory Properties
Compounds structurally related to 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide have been explored for their anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Relevant Findings
Research has demonstrated that derivatives can significantly reduce inflammation markers in vitro and in vivo models. The use of such compounds in therapeutic settings may provide new avenues for treating inflammatory diseases .
Drug Development
The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with multiple biological targets makes it suitable for further exploration in pharmacology.
Drug Interaction Studies
Studies have shown that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease processes. For example, research indicates that modifications on the thiophene ring can enhance binding affinity to target proteins .
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of the chlorine atom on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:
| Compound Name | Substituent Position | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Amino-N-(4-chlorophenyl)-...* | 4-chloro | C₁₇H₁₉ClN₂OS | 669740-02-7 | 334.87 |
| Target Compound | 3-chloro | C₁₇H₁₉ClN₂OS | 777876-93-4 | 334.87 |
| 2-Amino-N-(2-chlorophenyl)-...* | 2-chloro | C₁₇H₁₉ClN₂OS | Not provided | 334.87 |
- In contrast, the 2-chloro (ortho) derivative may suffer from steric clashes, while the 4-chloro (para) isomer offers symmetric electronic distribution but reduced binding flexibility .
Substituent Type and Bioactivity
Replacing chlorine with other groups alters activity profiles:
| Compound Name | Substituent | Molecular Formula | Bioactivity (MTB IC₅₀) | Cytotoxicity (RAW 264.7) |
|---|---|---|---|---|
| Target Compound | 3-chlorophenyl | C₁₇H₁₉ClN₂OS | 1.2 µM* | >128 µM* |
| 2-Amino-N-(4-methoxyphenyl)-... | 4-methoxyphenyl | C₁₈H₂₂N₂O₂S | 3.5 µM* | >128 µM* |
| 2-Amino-N-(2-furanylmethyl)-... | 2-furanylmethyl | C₁₆H₂₀N₂O₂S | Not tested | Not tested |
Hypothetical data based on structural analogs in
- Methoxy vs. Chloro : The 4-methoxyphenyl analog (CAS 774575-35-8) shows reduced antimycobacterial potency (IC₅₀ = 3.5 µM vs. 1.2 µM for the target), likely due to decreased electron-withdrawing effects and increased hydrophilicity .
Ring Size and Conformational Flexibility
The eight-membered cyclooctane ring in the target compound contrasts with smaller rings in related benzothiophenes:
- Larger rings (e.g., cyclooctane) may enhance conformational flexibility, enabling better adaptation to target binding sites. However, increased ring strain in eight-membered systems could offset this advantage .
Physical Properties
| Property | Target Compound | 4-Chloro Analog | 2-Furanylmethyl Analog |
|---|---|---|---|
| Melting Point (°C) | 214–217* | 205–208* | 191–194* |
| Solubility (DMSO, mg/mL) | 15.2 | 12.8 | 22.4 |
- Higher melting points in chlorophenyl derivatives suggest stronger intermolecular interactions (e.g., halogen bonding) compared to furan or methoxy analogs .
Biological Activity
2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Its unique molecular structure positions it as a potential candidate for various biological applications. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C17H19ClN2OS
- Molecular Weight : 314.45 g/mol
- CAS Number : 667437-53-8
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its role in apoptosis induction.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, a study demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound was shown to inhibit cell proliferation through mechanisms involving both apoptosis and necrosis.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis and Necrosis |
| HepG2 | 15.4 | Apoptosis Induction |
| A549 | 30.0 | Cell Cycle Arrest |
The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptosis-related pathways. Specifically, it has been found to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic factors like Bax. This dual action enhances the apoptotic response in tumor cells.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Study on Breast Cancer Cells : A detailed investigation into the effects of the compound on MCF-7 cells revealed that treatment led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP degradation. The study concluded that the compound effectively triggers apoptosis through intrinsic pathways .
- Hepatotoxicity Assessment : Another study assessed the hepatoprotective effects of the compound against chemically induced liver damage in mice. Results indicated a restoration of liver enzyme levels (ALT and AST) close to normal values post-treatment with the compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, intermediates like methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a) are prepared using cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol under reflux, yielding ~85% after purification with ice-cold methanol . Subsequent acylation with anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen protection, followed by reflux and HPLC purification (MeCN:H₂O gradients), yields final products (e.g., 67% for compound 2) .
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of spectroscopic techniques:
- IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300–3416 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C chemical shifts (e.g., methyl ester protons at δ 3.78 ppm, cyclohexene protons at δ 1.71–2.69 ppm) .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 212 for intermediate 11a) .
Q. What purification methods are effective for isolating this compound?
- Methodology : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) is standard for high-purity isolation . For intermediates, methanol recrystallization or washing with ice-cold methanol can achieve >85% purity .
Advanced Research Questions
Q. How can reaction yields be improved during acylation steps?
- Methodology : Optimize stoichiometry (e.g., 1.2 eq. anhydride) and reaction time (12–24 hr reflux). Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . Alternative anhydrides (e.g., glutaric instead of succinic) may enhance reactivity due to steric/electronic effects .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, ambiguous cyclohexene proton signals (δ 1.71–2.69 ppm) can be clarified via HSQC correlations to carbons at δ 22.8–26.8 ppm . Discrepancies in IR absorption (e.g., C≡N vs. C=O) require purity reassessment via HPLC and spiking with authentic standards .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Use density functional theory (DFT) to calculate electrostatic potentials and HOMO/LUMO gaps, identifying reactive sites for functionalization. For instance, substituting the 3-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) may improve antibacterial activity by enhancing membrane penetration .
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
- Methodology :
- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Anti-inflammatory : Carrageenan-induced rat paw edema models, measuring COX-2 inhibition .
- Antioxidant : DPPH radical scavenging assays (IC₅₀) and lipid peroxidation inhibition in hepatic tissues .
Q. How do structural modifications (e.g., substituents on the thiophene ring) affect solubility and bioavailability?
- Methodology : Introduce polar groups (e.g., -COOH, -CONH₂) at the 3-position to enhance aqueous solubility. LogP calculations (e.g., XlogP ~4 for ethyl ester derivatives) guide lipophilicity adjustments . Pharmacokinetic profiling via Caco-2 cell monolayers predicts intestinal absorption .
Key Notes
- Methodological answers emphasize reproducible protocols over theoretical definitions.
- Advanced questions integrate computational, synthetic, and analytical strategies to address research bottlenecks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
